Molecular weight and formula of 4-bromo-1-methyl-6-nitro-1H-indazole
Molecular weight and formula of 4-bromo-1-methyl-6-nitro-1H-indazole
Executive Summary
4-Bromo-1-methyl-6-nitro-1H-indazole is a highly specialized heterocyclic building block used primarily in the development of small-molecule inhibitors targeting kinases (e.g., VEGFR, PARP) and G-protein coupled receptors.[1][2][3][4][5][6] As a tri-functionalized indazole scaffold, it offers three distinct vectors for chemical modification: the electrophilic C4-bromine, the reducible C6-nitro group, and the N1-methyl core which locks the tautomeric state.
This guide provides a comprehensive technical profile, validated synthetic routes, and functionalization strategies for researchers utilizing this intermediate in medicinal chemistry campaigns.
Physicochemical Profile
The following data characterizes the specific N1-methyl isomer. Researchers must distinguish this from the N2-methyl isomer, which is a common byproduct of non-selective alkylation.
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-1-methyl-6-nitro-1H-indazole | |
| CAS Number | 1638763-72-0 | Commercial identifier; Parent (NH) CAS: 885518-54-7 |
| Molecular Formula | C₈H₆BrN₃O₂ | |
| Molecular Weight | 256.06 g/mol | Exact Mass: 254.9643 |
| Physical State | Solid | Typically yellow to orange crystalline powder |
| Solubility | DMSO, DMF, DCM | Low solubility in water and hexanes |
| pKa (Predicted) | ~1.5 (conjugate acid) | N1-methylation removes the acidic NH proton |
Structural Identification[6][7]
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SMILES: CN1N=CC2=C1C=C(Br)C=C2=O[6]
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InChI Key: MFKKWYOQLIACFO-UHFFFAOYSA-N (Parent analog key for reference)
Synthetic Pathways[8][9]
The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole typically proceeds via the methylation of the parent 4-bromo-6-nitro-1H-indazole. Direct construction of the methylated ring is possible but less common due to the availability of the parent scaffold.
Protocol A: Regioselective Methylation (Recommended)
This route utilizes the parent indazole, which is synthesized via diazotization of 4-bromo-2-methyl-6-nitroaniline.
Reaction Scheme:
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Deprotonation: The acidic NH (pKa ~14) is deprotonated by a base.
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Alkylation: Nucleophilic attack on Methyl Iodide (MeI).
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Regiocontrol: Indazoles favor N1-alkylation (thermodynamic) over N2-alkylation (kinetic) under specific conditions.[7]
Step-by-Step Methodology:
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Dissolution: Dissolve 4-bromo-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) at 0°C.
-
Note: Cs₂CO₃ often improves N1/N2 selectivity compared to K₂CO₃ due to the "Ceasium Effect."
-
-
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
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Workup: Quench with water, extract with EtOAc.
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Purification: Silica gel chromatography is mandatory to separate the N1-methyl isomer (less polar, higher Rf) from the N2-methyl isomer (more polar).
Diagram: Synthetic Workflow
The following diagram illustrates the critical decision points in the synthesis, highlighting the separation of regioisomers.
Caption: Workflow for the synthesis and isolation of the N1-methyl isomer from the parent indazole.
Structural Characterization & QC
Validating the position of the methyl group is critical, as N2-isomers are common contaminants.
Nuclear Magnetic Resonance (NMR)[11]
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¹H NMR (DMSO-d₆):
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N-Methyl: A sharp singlet typically appearing between δ 4.00 – 4.20 ppm . (N2-methyl typically shifts downfield to ~4.3–4.5 ppm).
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Aromatic Protons:
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H3 (Indazole proton): Singlet, ~8.0–8.5 ppm.
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H5/H7 (Benzene ring): Two doublets or singlets (depending on coupling) in the aromatic region (7.5–8.8 ppm).
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-
-
NOESY (Crucial):
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N1-Isomer: Strong NOE correlation between the N-Methyl protons and the H7 proton (on the benzene ring) and H3 .
-
N2-Isomer: Strong NOE correlation between N-Methyl and H3 only; no correlation with H7.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Observed Mass: [M+H]⁺ = 256.0/258.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Applications in Drug Discovery[8][12][13]
This molecule acts as a "divergent intermediate," allowing medicinal chemists to elaborate the scaffold in two orthogonal directions.
Functionalization Logic
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C4-Bromine (Suzuki/Buchwald Node):
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The bromine atom at C4 is sterically accessible and electronically activated for Palladium-catalyzed cross-couplings.
-
Usage: Introduction of aryl, heteroaryl, or amine groups to extend the pharmacophore into the enzyme binding pocket (e.g., the solvent front in kinase domains).
-
-
C6-Nitro (Reductive Node):
-
The nitro group is a masked aniline.
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Usage: Reduction to the amine (using Fe/NH₄Cl or H₂/Pd) allows for subsequent amide coupling, urea formation, or sulfonylation. This position often interacts with the hinge region or specific back-pocket residues in target proteins.
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Diagram: Functionalization Tree
This diagram maps the chemical space accessible from this core.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the Nitro and Bromo groups.
Safety & Handling
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Hazards: As a nitro-aromatic, the compound possesses potential explosivity risks if heated under confinement, though the bromine atom mitigates this slightly compared to polynitro compounds. It is likely toxic if swallowed or inhaled.
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Handling:
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Use standard PPE (gloves, goggles, lab coat).
-
Operate within a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents.
-
-
Waste: Dispose of as halogenated organic waste.
References
-
BenchChem. (2025). Synthesis and Properties of 6-Bromo-1-methyl-1H-indazol-4-amine and Analogs. Retrieved from
-
BLD Pharm. (2024).[5] Product Analysis: 4-Bromo-1-methyl-6-nitro-1H-indazole (CAS 1638763-72-0).[1][2][3][4][5] Retrieved from
- Cheung, M., et al. (2024). Regioselective alkylation of indazoles: Mechanistic insights and synthetic utility. Journal of Medicinal Chemistry.
-
Fluorochem. (2024).[8] 4-Bromo-6-nitro-1H-indazole (Parent Scaffold Data). Retrieved from
-
PubChem. (2024). Compound Summary: 4-bromo-6-nitro-1H-indazole.[3] Retrieved from
Sources
- 1. 74209-19-1|3-Bromo-1-methyl-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 74209-32-8|3-Bromo-1-methyl-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 6850-23-3|1-Methyl-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 885518-46-7|6-Bromo-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. 2374702-85-7|4-Bromo-1-methyl-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-bromo-6-nitro-1h-indazole (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
